molecular formula C10H6F2N2O3 B6150205 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1921032-31-6

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B6150205
CAS No.: 1921032-31-6
M. Wt: 240.2
InChI Key:
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Description

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a chemical compound that features a benzoic acid moiety attached to a 1,2,4-oxadiazole ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to control reaction conditions precisely. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance the compound’s lipophilicity and binding affinity, making it more effective in interacting with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 2,6-Difluorobenzoic acid

Uniqueness

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is unique due to the presence of both the difluoromethyl group and the 1,2,4-oxadiazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .

Properties

CAS No.

1921032-31-6

Molecular Formula

C10H6F2N2O3

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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